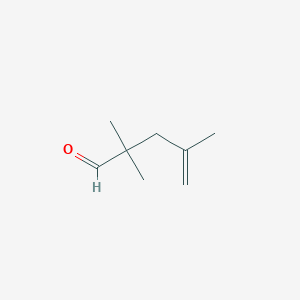

2,2,4-Trimethylpent-4-enal

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H14O |

|---|---|

Molecular Weight |

126.2 g/mol |

IUPAC Name |

2,2,4-trimethylpent-4-enal |

InChI |

InChI=1S/C8H14O/c1-7(2)5-8(3,4)6-9/h6H,1,5H2,2-4H3 |

InChI Key |

XEPXJFGILQDRGH-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)CC(C)(C)C=O |

Origin of Product |

United States |

Elucidation of Reactivity and Reaction Mechanisms of 2,2,4 Trimethylpent 4 Enal

Nucleophilic Addition Reactions to the Conjugated System

Nucleophilic attack is a predominant reaction pathway for α,β-unsaturated carbonyl compounds. The presence of two electrophilic centers allows for two main modes of addition: direct addition to the carbonyl group (1,2-addition) and conjugate addition to the β-carbon of the double bond (1,4-addition). The regiochemical outcome is largely determined by the nature of the nucleophile, specifically its "hardness" or "softness," and the reaction conditions.

The 1,4-conjugate addition, also known as the Michael Addition, involves the attack of a nucleophile on the electrophilic β-carbon (C4) of the enal system. This reaction is characteristic of "soft" nucleophiles, which are typically larger, more polarizable, and have a lower charge density. Examples include enolates, amines, thiols, cyanides, and organocuprates.

The mechanism proceeds in three key steps:

Nucleophilic Attack: The soft nucleophile attacks the β-carbon, causing a shift of the π-electrons from the C=C bond to the Cα-Cβ bond and from the C=O bond onto the oxygen atom.

Enolate Formation: This electron cascade results in the formation of a resonance-stabilized enolate intermediate. The negative charge is delocalized between the α-carbon and the oxygen atom.

Protonation: The enolate is then protonated, typically by a solvent or a weak acid added during workup. This protonation usually occurs at the α-carbon, which is more nucleophilic than the oxygen, leading to the formation of a saturated aldehyde. This final step is essentially a tautomerization from the enol form to the more stable keto (aldehyde) form.

This pathway is generally under thermodynamic control, as it results in the preservation of the strong carbonyl C=O bond.

Direct addition to the carbonyl group involves the nucleophilic attack on the carbonyl carbon (C1). This 1,2-addition is favored by "hard" nucleophiles, which are typically small, highly charged, and non-polarizable. Prototypical examples include Grignard reagents (RMgX) and organolithium reagents (RLi).

These reactions are often irreversible and proceed under kinetic control. The carbonyl carbon has a significant partial positive charge, making it a "hard" electrophilic center that reacts rapidly with hard nucleophiles. The product of a 1,2-addition to 2,2,4-trimethylpent-4-enal would be an allylic alcohol. A significant structural feature of this compound is the presence of a gem-dimethyl group at the α-carbon (C2). This substitution creates considerable steric hindrance around the carbonyl group, which may disfavor the 1,2-addition pathway compared to less substituted enals.

Organocuprate reagents, such as lithium diorganocuprates (R₂CuLi), commonly known as Gilman reagents, are particularly important in the chemistry of α,β-unsaturated carbonyls. They are considered very soft nucleophiles and exhibit a strong, almost exclusive, preference for 1,4-conjugate addition.

When this compound is treated with a Gilman reagent, the alkyl group from the cuprate (B13416276) will add to the β-carbon (C4). This reaction is highly efficient for forming new carbon-carbon bonds at the β-position while leaving the aldehyde functional group intact (after the enolate intermediate is protonated). This high regioselectivity makes organocuprates highly valuable synthetic tools, allowing for conjugate addition where more reactive organometallics like Grignard reagents would yield the 1,2-addition product.

| Nucleophile Type | Examples | Predominant Reaction Pathway | Expected Product with this compound |

|---|---|---|---|

| Hard Nucleophiles | Grignard Reagents (RMgX), Organolithiums (RLi) | 1,2-Direct Addition | Allylic Alcohol |

| Soft Nucleophiles | Organocuprates (R₂CuLi), Enolates, Thiols (RSH), Amines (R₂NH) | 1,4-Conjugate Addition (Michael Addition) | Saturated Aldehyde |

Electrophilic Reactions of the Carbon-Carbon Double Bond

The carbon-carbon double bond in an α,β-unsaturated enal is generally electron-deficient due to the powerful electron-withdrawing effect of the conjugated carbonyl group. researchgate.net This makes it significantly less reactive towards electrophiles than a typical, isolated alkene.

However, under appropriate conditions with strong electrophiles like hydrogen halides (e.g., HBr), an electrophilic addition reaction can occur. The regioselectivity of this addition is governed by the stability of the intermediate carbocation. Protonation of the double bond can occur at either C4 or C5.

Protonation at C5: This would generate a carbocation at C4. This carbocation is tertiary and, more importantly, is stabilized by resonance with the adjacent carbonyl group, which can delocalize the positive charge onto the oxygen atom.

Protonation at C4: This would lead to a primary carbocation at C5, which is significantly less stable.

Therefore, the reaction proceeds via the more stable, resonance-stabilized carbocation formed by protonating the terminal carbon (C5). The subsequent attack by the nucleophile (e.g., Br⁻) would occur at the C4 position.

Pericyclic Reactions and Cycloadditions Involving the Enal Moiety

The conjugated π-system of this compound allows it to participate in pericyclic reactions, most notably the Diels-Alder reaction. wikipedia.orgorganic-chemistry.org The Diels-Alder is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.orgorganic-chemistry.org

In this context, this compound would act as the dienophile (the 2π-electron component). The reactivity of a dienophile is enhanced by the presence of electron-withdrawing groups. The aldehyde group serves this function effectively, making the C4=C5 double bond electron-poor and thus a good dienophile. It would react with an electron-rich diene (e.g., cyclopentadiene, 1,3-butadiene) to form a substituted cyclohexene (B86901) ring. However, the steric bulk arising from the methyl group at C4 and the gem-dimethyl group at C2 could potentially hinder the approach of the diene, possibly requiring more forcing reaction conditions (e.g., higher temperatures or Lewis acid catalysis) compared to less substituted enals.

Oxidation and Reduction Chemistry

The two functional groups in this compound can be selectively oxidized or reduced using a variety of reagents.

Reduction:

Selective Aldehyde Reduction: The aldehyde can be selectively reduced to a primary allylic alcohol without affecting the C=C double bond. This is typically achieved using mild hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminium hydride (LiAlH₄) at low temperatures.

Selective Alkene Reduction: The C=C double bond can be selectively reduced to yield a saturated aldehyde. Catalytic hydrogenation using specific catalysts, such as Wilkinson's catalyst (RhCl(PPh₃)₃), is often employed for this purpose, as it preferentially reduces less-hindered double bonds while leaving carbonyl groups untouched.

Complete Reduction: Both the aldehyde and the double bond can be reduced simultaneously to form a saturated primary alcohol. This is typically accomplished through catalytic hydrogenation with more reactive catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere.

Oxidation:

Selective Aldehyde Oxidation: The aldehyde group is easily oxidized to a carboxylic acid. Mild oxidizing agents are used to prevent reaction at the double bond. Common reagents for this transformation include Tollens' reagent ([Ag(NH₃)₂]⁺) or buffered potassium permanganate (B83412) (KMnO₄). A particularly effective method is the Pinnick oxidation, which uses sodium chlorite (B76162) (NaClO₂) in the presence of a chlorine scavenger.

Alkene Cleavage: Stronger oxidizing agents will attack the C=C double bond. Ozonolysis (O₃ followed by a reductive or oxidative workup) or vigorous oxidation with hot, concentrated KMnO₄ would cleave the double bond, leading to the formation of smaller carbonyl compounds and/or carboxylic acids.

| Reaction Type | Reagent(s) | Functional Group Targeted | Expected Product |

|---|---|---|---|

| Reduction | NaBH₄ or LiAlH₄ | Aldehyde (C=O) | 2,2,4-Trimethylpent-4-en-1-ol |

| Reduction | H₂, Wilkinson's Catalyst | Alkene (C=C) | 2,2,4-Trimethylpentanal |

| Reduction | H₂, Pd/C | Aldehyde and Alkene | 2,2,4-Trimethylpentan-1-ol |

| Oxidation | Ag₂O (Tollens') or NaClO₂ | Aldehyde (CHO) | 2,2,4-Trimethylpent-4-enoic acid |

| Oxidation (Cleavage) | 1. O₃; 2. Zn/H₂O | Alkene (C=C) | 2,2-Dimethyl-4-oxopentanal and Formaldehyde (B43269) |

Radical Reactions and Pathways

The reactivity of this compound in radical reactions is dictated by the presence of two key functional groups: an α,β-unsaturated aldehyde and a tetrasubstituted alkene. The conjugated system allows for the possibility of radical attack at several sites, while the significant steric hindrance imposed by the gem-dimethyl and tert-butyl groups plays a crucial role in determining the feasibility and regioselectivity of these reactions.

Due to the lack of specific experimental data for this compound, its behavior in radical reactions is largely inferred from the established reactivity of analogous α,β-unsaturated carbonyl compounds and sterically hindered alkenes.

One of the primary radical pathways involves the addition of a radical species to the conjugated system. Generally, alkyl radical additions to α,β-unsaturated aldehydes can occur at either the carbonyl carbon (1,2-addition) or the β-carbon (1,4-addition). For α,β-unsaturated aldehydes, there is a noted preference for the formation of the 1,2-addition product. fiveable.me This selectivity is often rationalized by the subsequent steps following the initial reversible radical addition. fiveable.me In a photoredox-initiated radical chain reaction, for instance, the chemo- and regioselectivity are determined by the subsequent electron transfer step, which is more favorable for the 1,2-adduct in the case of aldehydes. fiveable.me

However, the substantial steric hindrance around both the carbonyl group and the β-carbon in this compound would likely disfavor both modes of intermolecular radical addition. The tetrasubstituted nature of the double bond, in particular, presents a significant barrier to the approach of a radical species.

Intramolecular radical reactions, such as radical cyclizations, might be more feasible if a radical can be generated elsewhere in the molecule. For example, if a precursor to this compound contained a suitably positioned radical precursor, a cyclization onto the π-system could occur. However, successful radical cyclization reactions typically involve less substituted alkenes. Radical cyclization with trisubstituted alkenes has been shown to be challenging, often resulting in complex mixtures of products. nih.gov The even greater steric hindrance of the tetrasubstituted alkene in this compound would be expected to further impede such reactions.

Another potential radical pathway is hydrogen abstraction. Allylic hydrogen abstraction from the methyl group at the C-4 position could lead to the formation of a resonance-stabilized radical. This radical could then participate in subsequent reactions, such as dimerization or reaction with other radical species.

It is also important to consider radical-mediated polymerizations. Like many α,β-unsaturated compounds, this compound could potentially undergo radical polymerization, although the steric hindrance would likely result in a low propagation rate and a low molecular weight polymer.

Table 1: Potential Radical Reaction Pathways for this compound

| Reaction Type | Attacking Radical (Example) | Expected Product(s) | Plausibility for this compound |

| Intermolecular Radical Addition | Alkyl radical (R•) | 1,2-addition product (alkoxy radical) or 1,4-addition product (enolate radical) | Low, due to severe steric hindrance at both the carbonyl and β-carbon. |

| Intramolecular Radical Cyclization | Radically generated center within the molecule | Cyclic aldehyde | Very low, due to the high steric barrier of the tetrasubstituted alkene. |

| Hydrogen Abstraction | Radical initiator (e.g., AIBN) | Resonance-stabilized allylic radical | Moderate, could lead to dimerization or other subsequent reactions. |

| Radical Polymerization | Radical initiator | Polymer chain | Low, steric hindrance would likely inhibit chain propagation. |

Functional Group Transformations and Derivatization

The functional group transformations of this compound are centered around the reactivity of its aldehyde and tetrasubstituted alkene moieties. The significant steric hindrance in the molecule is a dominant factor that influences the feasibility and outcome of these reactions.

Reactions of the Aldehyde Group:

The aldehyde group is typically a site for nucleophilic attack. In the case of α,β-unsaturated aldehydes, this can lead to either 1,2-addition (at the carbonyl carbon) or 1,4-addition (conjugate addition at the β-carbon). fiveable.meopenstax.orgpressbooks.pubwikipedia.org The choice between these two pathways is influenced by the nature of the nucleophile and the reaction conditions. fiveable.me Hard nucleophiles, such as organolithium reagents and Grignard reagents, tend to favor 1,2-addition, while softer nucleophiles, like organocuprates, generally favor 1,4-addition. wikipedia.org However, for this compound, the steric bulk around the carbonyl carbon and the β-carbon would likely hinder both types of addition.

Reduction: The aldehyde can be reduced to a primary alcohol. Selective reduction of the aldehyde in the presence of the alkene can be challenging. Catalytic transfer hydrogenation using specific iridium catalysts has been shown to selectively reduce the C=C double bond in α,β-unsaturated carbonyl compounds (1,4-reduction). mdpi.comorganic-chemistry.org To achieve selective 1,2-reduction of the aldehyde to the corresponding allylic alcohol, specialized reagents that can overcome the steric hindrance would be required.

Oxidation: The aldehyde can be oxidized to a carboxylic acid using various oxidizing agents. The steric hindrance is less of a factor in oxidation reactions compared to nucleophilic additions.

Wittig Reaction and Related Olefinations: The aldehyde can be converted to an alkene via the Wittig reaction. However, the steric hindrance around the aldehyde would necessitate the use of highly reactive ylides.

Reactions of the Tetrasubstituted Alkene Group:

Tetrasubstituted alkenes are known for their relative inertness to many electrophilic addition reactions due to steric hindrance.

Hydrogenation: The double bond can be hydrogenated to the corresponding saturated aldehyde. This reaction typically requires a heterogeneous catalyst (e.g., Pd/C) and hydrogen gas. Given the steric hindrance, forcing conditions (high pressure and temperature) may be necessary.

Epoxidation: Epoxidation of the electron-deficient and sterically hindered double bond would be challenging. Peroxy acids, such as m-CPBA, are unlikely to be effective. More reactive epoxidizing agents might be required.

Diels-Alder Reaction: Due to the tetrasubstituted nature and the presence of an electron-withdrawing group, this compound is a poor diene for Diels-Alder reactions.

Heck Reaction: Intermolecular Heck reactions with unactivated, all-carbon tetrasubstituted olefins are generally unprecedented without a directing group. nih.gov The presence of the aldehyde group is unlikely to be sufficient to direct such a reaction.

Table 2: Potential Functional Group Transformations of this compound

| Functional Group | Reaction Type | Reagent(s) | Expected Product | Influence of Steric Hindrance |

| Aldehyde | Reduction (1,2-addition) | NaBH₄, LiAlH₄ | 2,2,4-Trimethylpent-4-en-1-ol | Reaction may be slow due to steric hindrance around the carbonyl. |

| Aldehyde | Oxidation | CrO₃, KMnO₄ | 2,2,4-Trimethylpent-4-enoic acid | Generally feasible. |

| Aldehyde | Wittig Reaction | Ph₃P=CHR | 2,2,4-Trimethyl-1,4-diene derivative | Requires highly reactive ylides to overcome steric hindrance. |

| Alkene | Hydrogenation | H₂, Pd/C | 2,2,4-Trimethylpentanal | May require forcing conditions due to the tetrasubstituted double bond. |

| Alkene | Epoxidation | m-CPBA | 4,5-Epoxy-2,2,4-trimethylpentanal | Unlikely to be effective due to steric hindrance and electron-deficient nature of the alkene. |

| Conjugated System | Reduction (1,4-addition) | Ir catalyst, H-donor | 2,2,4-Trimethylpentanal | Potentially feasible with specific catalytic systems. mdpi.comorganic-chemistry.org |

| Conjugated System | Nucleophilic Addition (1,4) | R₂CuLi | 3-Alkyl-2,2,4-trimethylpentanal | Steric hindrance at the β-carbon is a significant barrier. |

Advanced Spectroscopic Characterization and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the detailed structural analysis of 2,2,4-Trimethylpent-4-enal, offering a window into the electronic environment of each nucleus.

1H NMR for Proton Environments and Coupling Patterns

The 1H NMR spectrum of this compound provides critical information about the number of distinct proton environments, their chemical shifts, and the scalar couplings between them. The aldehydic proton is expected to resonate at the most downfield region, typically between δ 9-10 ppm, due to the strong deshielding effect of the carbonyl group. The vinyl proton would appear in the olefinic region (δ 5-7 ppm), with its multiplicity revealing coupling to adjacent protons. The methyl groups and the methylene (B1212753) protons will have characteristic shifts in the upfield region of the spectrum. The integration of the signals corresponds to the number of protons in each environment, and the coupling constants (J values) provide valuable data on the dihedral angles between coupled protons, aiding in conformational analysis.

Interactive 1H NMR Data Table for this compound (Predicted)

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| Aldehydic H | 9.5-9.7 | d | ~2-3 |

| Vinylic H | 5.8-6.0 | m | - |

| Methylene H2 | 2.2-2.4 | d | ~6-7 |

| Methyl H (on double bond) | 1.7-1.9 | s | - |

13C NMR for Carbon Skeleton Analysis

The 13C NMR spectrum complements the 1H NMR data by providing a map of the carbon framework. The carbonyl carbon of the aldehyde is the most deshielded, appearing significantly downfield (δ 190-200 ppm). The sp2-hybridized carbons of the double bond will resonate in the olefinic region (δ 120-150 ppm). The quaternary carbon and the various methyl carbons will be found in the aliphatic region of the spectrum. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be employed to differentiate between CH, CH2, and CH3 groups.

Interactive 13C NMR Data Table for this compound (Predicted)

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Aldehyde) | 192-195 |

| Vinylic C (quaternary) | 140-145 |

| Vinylic CH | 125-130 |

| Quaternary C | 40-45 |

| Methylene CH2 | 50-55 |

| Methyl C (on double bond) | 20-25 |

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation

Two-dimensional NMR experiments are crucial for unambiguously assigning the proton and carbon signals and establishing the connectivity within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, showing cross-peaks between protons that are scalar coupled. This is instrumental in tracing the spin systems within the molecule, for instance, the coupling between the aldehydic proton and the vinylic proton.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of a proton signal to its attached carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together the entire molecular skeleton by observing long-range correlations, such as from the methyl protons to the quaternary carbon and the vinylic carbons.

Dynamic NMR for Conformational Exchange Studies

The presence of single bonds in this compound allows for conformational flexibility. Dynamic NMR (DNMR) studies, conducted at variable temperatures, can provide insights into the energy barriers of bond rotations. By analyzing the changes in the NMR lineshapes as a function of temperature, it is possible to determine the rates of conformational exchange and the activation energies for these processes. This can reveal the preferred conformations of the molecule in solution.

Infrared (IR) and Raman Spectroscopy for Vibrational Modes of Functional Groups

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule.

IR Spectroscopy: The IR spectrum of this compound will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde, typically found in the range of 1720-1740 cm-1. The C-H stretch of the aldehyde proton is also characteristic, appearing as a pair of bands around 2720 and 2820 cm-1. The C=C stretching vibration will be observed around 1640-1680 cm-1. The C-H stretching and bending vibrations of the aliphatic and vinylic protons will also be present.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The C=C double bond, being more polarizable, often gives a strong signal in the Raman spectrum. The symmetric vibrations of the molecule are generally more Raman active.

Interactive Vibrational Spectroscopy Data Table for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm-1) | Expected Raman Shift (cm-1) |

|---|---|---|---|

| Aldehyde C=O | Stretch | 1720-1740 (Strong) | Moderate |

| Aldehyde C-H | Stretch | ~2720 & ~2820 (Weak to Medium) | - |

| Vinylic C=C | Stretch | 1640-1680 (Medium) | Strong |

| Vinylic C-H | Stretch | 3010-3095 (Medium) | Medium |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the exact molecular formula of a compound by providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion. For this compound (C8H14O), the expected exact mass can be calculated and compared with the experimental value to confirm the elemental composition.

Interactive Fragmentation Data Table for this compound (Predicted)

| m/z Value | Possible Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 126 | [C8H14O]+• | Molecular Ion |

| 111 | [C7H11O]+ | Loss of •CH3 |

| 97 | [C6H9O]+ | Loss of •C2H5 |

| 83 | [C6H11]+ | Loss of •CHO |

| 69 | [C5H9]+ | Further fragmentation |

| 57 | [C4H9]+ | t-butyl cation |

| 41 | [C3H5]+ | Allyl cation |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique indispensable for the separation, identification, and purity assessment of volatile and semi-volatile compounds such as this compound. The gas chromatograph separates the components of a sample mixture based on their differential partitioning between a stationary phase and a mobile gas phase. The retention time, the time it takes for the compound to travel through the chromatographic column, is a characteristic property that can be used for its initial identification under a specific set of analytical conditions.

Following separation by GC, the eluted compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This high-energy process fragments the molecule in a reproducible manner. The resulting charged fragments are separated by their mass-to-charge ratio (m/z), producing a unique mass spectrum that serves as a molecular fingerprint.

For this compound (molar mass: 126.20 g/mol ), the mass spectrum would be characterized by a molecular ion peak ([M]⁺) at m/z = 126, although it may be weak or absent due to the instability of the parent molecule upon ionization. The primary utility of the mass spectrum lies in its fragmentation pattern, which provides definitive structural information. The fragmentation of this compound is predicted to follow established pathways for aldehydes and branched alkenes.

Key fragmentation mechanisms include:

Alpha-Cleavage: The bond adjacent to the carbonyl group can break, leading to the loss of the formyl radical (•CHO, 29 Da) or a hydrogen atom (•H, 1 Da). This would result in significant peaks at m/z 97 ([M-29]⁺) and m/z 125 ([M-1]⁺).

McLafferty Rearrangement: This rearrangement is not possible for this compound as it lacks a gamma-hydrogen on a saturated carbon chain relative to the carbonyl group.

Cleavage of Alkyl Groups: The branched structure of the molecule makes it susceptible to cleavage at the quaternary carbon (C2). Loss of a methyl radical (•CH₃, 15 Da) would lead to a fragment at m/z 111. More significantly, the cleavage of the bond between C2 and C3 can result in the formation of a stable tert-butyl cation ([C₄H₉]⁺) with a characteristic and often abundant peak at m/z 57.

The purity of a sample of this compound is determined by integrating the peak area of the compound in the gas chromatogram and comparing it to the total area of all detected peaks. The presence of unexpected peaks would indicate impurities, which can then be identified by analyzing their respective mass spectra.

Table 1: Predicted GC-MS Fragmentation Data for this compound

| m/z | Proposed Fragment Ion | Formula | Origin of Fragment |

|---|---|---|---|

| 126 | Molecular Ion | [C₈H₁₄O]⁺ | Parent Molecule |

| 111 | [M-CH₃]⁺ | [C₇H₁₁O]⁺ | Loss of a methyl radical from C2 |

| 97 | [M-CHO]⁺ | [C₇H₁₃]⁺ | Alpha-cleavage, loss of formyl radical |

| 69 | [C₅H₉]⁺ | [C₅H₉]⁺ | Cleavage of C2-C3 bond with loss of tert-butyl group |

| 57 | tert-butyl cation | [C₄H₉]⁺ | Cleavage of C2-C3 bond, forming a stable carbocation |

2,2,4 Trimethylpent 4 Enal As a Key Intermediate in Complex Organic Synthesis

Building Block for Carbon-Carbon Bond Formation

No specific research data was found detailing the use of 2,2,4-Trimethylpent-4-enal as a building block for carbon-carbon bond formation.

Enone Synthesis

There are no available studies or methodologies in the reviewed literature that describe the synthesis of enones using this compound as a starting material or intermediate.

Heterocycle Synthesis (e.g., Nitrogen and Oxygen Heterocycles from Enalcarbenoids)

The scientific literature does not appear to contain examples of this compound being utilized in the synthesis of nitrogen or oxygen heterocycles, including through pathways involving enalcarbenoids.

Precursor for Functionalized Alkenes and Carbonyl Compounds

No specific transformations of this compound into other functionalized alkenes or carbonyl compounds are documented in the available chemical literature.

Role in the Synthesis of Natural Products and Analogues

A review of synthetic routes for various natural products and their analogues did not yield any instances where this compound was employed as a key intermediate or building block.

Applications in Material Science Research (e.g., Polymer Monomers)

There is no evidence in the current body of material science research to suggest that this compound has been investigated or utilized as a monomer for polymer synthesis or other applications in materials development.

Advanced Analytical Methodologies for Detection and Quantification in Research Contexts

Chromatographic Separation Techniques for Isolation and Purity Assessment

Chromatographic techniques are fundamental for the separation of 2,2,4-Trimethylpent-4-enal from other components in a mixture, which is a critical step for its isolation and subsequent purity assessment.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of α,β-unsaturated aldehydes like this compound. Given the lack of a strong chromophore in the native molecule, derivatization is a common strategy to enhance detection by UV-Vis or fluorescence detectors. A widely used derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with the aldehyde functional group to form a stable 2,4-dinitrophenylhydrazone derivative that can be readily detected. nih.gov

The separation is typically achieved on a reversed-phase column, such as a C18 column, using a mobile phase gradient of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). This allows for the efficient separation of the derivatized aldehyde from other sample components. The use of advanced detectors, such as diode array detectors (DAD) or fluorescence detectors (FLD), provides high sensitivity and selectivity. For quantitative analysis, a calibration curve is constructed using standards of the derivatized aldehyde. researchgate.net

Table 1: Illustrative HPLC-UV/Vis Conditions for the Analysis of α,β-Unsaturated Aldehyde-DNPH Derivatives

| Parameter | Value |

| Column | C18 (e.g., 4.6 mm x 250 mm, 5 µm) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 60% B to 100% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Detector | UV/Vis at 360 nm |

| Column Temperature | 30 °C |

Note: These are general conditions and may require optimization for the specific analysis of this compound.

Gas Chromatography (GC) is another powerful technique for the separation and analysis of volatile compounds like this compound. The choice of detector is crucial for achieving the desired selectivity and sensitivity. A Flame Ionization Detector (FID) is a common general-purpose detector that provides good sensitivity for hydrocarbons. For enhanced selectivity, a mass spectrometer (MS) can be used as the detector (GC-MS), which allows for the identification of the compound based on its mass spectrum.

For the analysis of aldehydes, derivatization can also be employed to improve chromatographic properties and detection limits. A common derivatizing agent for GC analysis is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), which forms a stable oxime derivative. These derivatives are highly responsive to an electron capture detector (ECD), providing excellent sensitivity. researchgate.net

Table 2: Representative GC-MS Parameters for the Analysis of Aldehyde Derivatives

| Parameter | Value |

| Column | DB-5ms (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 50 °C (2 min), ramp to 280 °C at 10 °C/min |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) |

| Mass Range | 40-400 amu |

Note: These parameters are illustrative and should be optimized for the specific application.

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, provide a wealth of information for the unambiguous identification and structural elucidation of compounds.

Gas Chromatography-Infrared (GC-IR) spectroscopy is a hyphenated technique that couples the separation power of GC with the structural information provided by infrared spectroscopy. news-medical.net As the separated components elute from the GC column, they pass through a light pipe in the IR spectrometer, and a real-time IR spectrum is obtained. This technique is particularly useful for distinguishing between isomers that may have similar mass spectra. For an α,β-unsaturated aldehyde like this compound, GC-IR can confirm the presence of the carbonyl (C=O) and carbon-carbon double bond (C=C) functional groups through their characteristic absorption bands.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy is a powerful tool for the direct structural elucidation of compounds in complex mixtures. mdpi.com This technique combines the separation capabilities of HPLC with the detailed structural information provided by Nuclear Magnetic Resonance (NMR) spectroscopy. After separation on the HPLC column, the eluent flows through a specialized NMR flow cell where the NMR spectrum of the analyte is acquired. This allows for the unambiguous identification of compounds, including isomers, without the need for prior isolation. For this compound, LC-NMR could provide detailed information about the proton and carbon environments, confirming the structure and stereochemistry of the molecule.

Quantitative Spectrophotometric and Chromatographic Methods

Quantitative analysis of this compound can be performed using both spectrophotometric and chromatographic methods.

Spectrophotometric methods, often employed after derivatization, can be a simple and cost-effective approach for quantification. For instance, the reaction of α,β-unsaturated aldehydes with specific reagents can produce a colored product whose absorbance can be measured at a specific wavelength using a UV-Vis spectrophotometer. The concentration can then be determined from a calibration curve prepared with known standards. acs.org

Quantitative chromatographic methods, such as HPLC and GC, are generally more sensitive and selective. By using an internal standard and generating a calibration curve with a series of known concentrations of the analyte, precise and accurate quantification can be achieved. researchgate.net For complex matrices, techniques like standard addition can be employed to overcome matrix effects. The choice between HPLC and GC will depend on the volatility and thermal stability of the compound and its derivatives.

Table 3: Comparison of Quantitative Analytical Methods

| Method | Principle | Advantages | Disadvantages |

| UV-Vis Spectrophotometry | Measurement of light absorbance of a colored derivative. | Simple, inexpensive, rapid. | Lower selectivity and sensitivity, requires derivatization. |

| HPLC-UV/FLD | Chromatographic separation followed by UV or fluorescence detection of a derivative. | High selectivity, good sensitivity, well-established methods. | Requires derivatization, can be time-consuming. |

| GC-FID/MS | Chromatographic separation of the volatile compound or its derivative with flame ionization or mass spectrometric detection. | High resolution, high sensitivity (especially with MS), can provide structural information. | Requires a volatile and thermally stable analyte or derivative. |

Environmental Transformation and Degradation Pathways: an Academic Perspective

Photochemical Degradation Mechanisms in Atmospheric and Aqueous Environments

Photochemical degradation is a primary sink for VOCs in the atmosphere and can also be significant in sunlit surface waters. The key atmospheric oxidants are the hydroxyl radical (OH), ozone (O₃), and the nitrate (B79036) radical (NO₃), particularly at night.

In the atmosphere, the reaction with OH radicals is expected to be a major degradation pathway for 2,2,4-Trimethylpent-4-enal. The OH radical can either abstract a hydrogen atom from the aldehyde group or add to the carbon-carbon double bond. For unsaturated aldehydes, OH addition to the double bond is a significant, often dominant, pathway. researchgate.net This addition leads to the formation of a carbon-centered radical, which rapidly reacts with molecular oxygen (O₂) to form a peroxy radical (RO₂). In the presence of nitrogen oxides (NOₓ), this peroxy radical can lead to the formation of various oxygenated products, including smaller aldehydes and ketones, as well as organic nitrates.

Ozonolysis, the reaction with ozone, is another critical atmospheric degradation route for unsaturated compounds. ucar.edumasterorganicchemistry.com The ozone molecule attacks the carbon-carbon double bond, forming a primary ozonide which then decomposes into a carbonyl compound and a Criegee intermediate. For this compound, ozonolysis would cleave the double bond, likely yielding smaller carbonyl compounds. Studies on similar unsaturated aldehydes have confirmed the production of glyoxal (B1671930) and other small aldehydes as primary products. ucar.edu

Photolysis, the direct breakdown of a molecule by sunlight, can also contribute to the degradation of aldehydes. nih.gov The aldehyde functional group can absorb ultraviolet radiation, leading to the cleavage of the C-C bond adjacent to the carbonyl group or the C-H bond of the aldehyde group itself, generating radical species that participate in further atmospheric reactions.

In aqueous environments, direct photolysis and reaction with photochemically generated hydroxyl radicals are also important degradation pathways. dtic.mil Advanced oxidation processes, which involve the generation of highly reactive species like the hydroxyl radical, have been shown to be effective in breaking down various VOCs in water. olympianwatertesting.comnih.gov

Table 1: Estimated Atmospheric Reactions and Products of this compound Note: This table is illustrative and based on the reactivity of analogous unsaturated aldehydes and alkenes, as direct experimental data for this compound is not readily available.

| Reactant | Primary Reaction Pathway | Expected Major Products | Environmental Significance |

|---|---|---|---|

| Hydroxyl Radical (OH) | Addition to C=C double bond; H-abstraction from aldehyde group | Smaller aldehydes (e.g., formaldehyde (B43269), acetone), dicarbonyls, organic nitrates | Dominant daytime degradation pathway in the troposphere. |

| Ozone (O₃) | Addition to C=C double bond (Ozonolysis) | Formaldehyde, 2,2-dimethylpropanal, Criegee intermediates | Significant degradation pathway, especially in polluted areas. |

| Nitrate Radical (NO₃) | Addition to C=C double bond | Nitrooxy-substituted carbonyls and other nitrogen-containing compounds | Important nighttime degradation pathway. |

| Sunlight (Photolysis) | Cleavage of C-CHO or adjacent C-C bond | Alkyl and formyl radicals, carbon monoxide | Contributes to overall degradation, especially for compounds with strong UV absorbance. |

Biotransformation Pathways in Environmental Matrices (e.g., microbial degradation)

In soil and water, microbial degradation is a crucial process for the removal of organic compounds. Microorganisms possess a vast array of enzymes capable of transforming complex organic molecules into simpler compounds, often leading to complete mineralization to carbon dioxide and water.

For this compound, the aldehyde group is a likely point of initial enzymatic attack. Aldehyde dehydrogenases, enzymes widespread in bacteria and fungi, can oxidize the aldehyde to the corresponding carboxylic acid, 2,2,4-trimethylpent-4-enoic acid. uva.nlessex.ac.uk This transformation generally reduces the toxicity of the compound and facilitates further degradation. asm.org The resulting unsaturated carboxylic acid can then be metabolized through pathways such as β-oxidation, which sequentially shortens the carbon chain.

The branched structure of this compound may influence the rate of its biodegradation. Highly branched compounds can be more resistant to microbial degradation (biorecalcitrant) compared to their linear counterparts. nih.gov However, various microbial species have been shown to degrade branched-chain compounds, often involving initial hydroxylation or other enzymatic modifications to overcome steric hindrance.

The carbon-carbon double bond can also be a site for microbial transformation. Enzymes such as hydratases can add water across the double bond, forming an alcohol, which can then be further oxidized.

Chemical Oxidation and Hydrolysis Mechanisms in Environmental Systems

In addition to photochemical and biological processes, abiotic chemical reactions can contribute to the degradation of this compound in the environment.

Chemical oxidation in aqueous systems can occur through reactions with dissolved oxidants such as hydrogen peroxide or metal ions. These reactions are often slower than photochemical or biological degradation but can be significant over longer timescales. The aldehyde group is susceptible to oxidation to a carboxylic acid.

Hydrolysis, the reaction with water, is a potential degradation pathway for some organic compounds. libretexts.org Enals (α,β-unsaturated aldehydes) can undergo hydrolysis, particularly under acidic or basic conditions, though this is generally a slow process for many related structures at neutral environmental pH. youtube.comyoutube.com Given the position of the double bond in this compound (a γ,δ-unsaturated aldehyde), it is not expected to undergo the same hydrolysis mechanisms as conjugated enals. Therefore, hydrolysis is likely a minor degradation pathway for this specific compound under typical environmental conditions.

Theoretical Modeling of Environmental Fate

Due to the complexity of environmental systems, theoretical models are invaluable tools for predicting the fate and transport of chemical compounds. ascelibrary.orgca.govuky.edu These models, often referred to as fugacity models or multimedia environmental models, estimate the partitioning of a chemical between different environmental compartments (air, water, soil, sediment, biota) and its degradation rates within each compartment.

To model the environmental fate of this compound, key physicochemical properties would be required, such as vapor pressure, water solubility, and octanol-water partition coefficient (Kow). These properties would be used to predict its distribution. For instance, a high vapor pressure would suggest a tendency to partition into the atmosphere, where photochemical degradation would be the dominant fate process.

Degradation rates for modeling are often estimated using Structure-Activity Relationships (SARs). whiterose.ac.uk SARs are computational methods that predict the reactivity of a molecule based on its structure. For this compound, SARs could be used to estimate its reaction rates with atmospheric oxidants like the OH radical and ozone, providing crucial input for atmospheric chemistry models. These models can then predict the atmospheric lifetime of the compound and its potential to contribute to the formation of secondary pollutants like ozone and particulate matter.

Future Research Directions and Emerging Applications of 2,2,4 Trimethylpent 4 Enal

Exploration of Novel Catalytic Transformations for Sustainable Synthesis

Currently, there is a lack of published research focusing on novel catalytic transformations specifically for the sustainable synthesis of 2,2,4-trimethylpent-4-enal. General advancements in catalysis for the synthesis of aldehydes and for transformations of α,β-unsaturated carbonyl compounds are ongoing; however, these have not been specifically applied to this molecule. Future research could potentially explore areas such as:

Selective Oxidation: Development of catalytic systems for the selective oxidation of the corresponding alcohol, 2,2,4-trimethylpent-4-en-1-ol, to the target aldehyde, minimizing the formation of byproducts.

Carbonyl-Ene Reactions: Investigation of catalytic, asymmetric carbonyl-ene reactions that could potentially form the backbone of this sterically hindered aldehyde.

Hydroformylation: Exploration of regioselective hydroformylation of appropriate di-isobutylene isomers, although achieving the specific this compound structure would be a significant challenge.

As no specific research has been conducted, a data table of findings cannot be generated.

Design and Synthesis of Advanced Functional Materials

There are no studies available that describe the use of this compound as a monomer or precursor for the design and synthesis of advanced functional materials. The presence of both an aldehyde group and a vinyl group could theoretically allow it to be used in polymerization or as a building block for more complex molecules. Hypothetical research could involve:

Polymer Synthesis: Using the vinyl group for radical polymerization or the aldehyde for condensation polymerization to create novel polymers with unique steric properties due to the bulky trimethylpentyl backbone.

Organic Electronics: Incorporating the compound into larger conjugated systems for potential applications in organic electronics, although its non-planar structure might be a hindrance.

Without experimental data, a table of material properties or synthesis outcomes remains purely speculative.

Development of Green Chemistry Approaches for Production and Derivatization

While green chemistry is a major focus in chemical synthesis, specific green methodologies for the production and derivatization of this compound have not been reported. The principles of green chemistry, such as using renewable feedstocks, employing catalytic reagents, and designing for energy efficiency, are broadly applicable. rsc.orgnih.gov Future research in this area would logically focus on:

Bio-based Feedstocks: Investigating synthetic routes from bio-derived precursors.

Atom Economy: Designing synthesis pathways that maximize the incorporation of all starting materials into the final product. nih.gov

Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids in its synthesis and purification. rsc.org

A comparative data table of green chemistry metrics for different production routes is not available due to the absence of such published routes.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of this compound synthesis into flow chemistry or automated platforms has not been documented. Flow chemistry offers significant advantages for reaction control, safety, and scalability. umontreal.cathieme.de Potential future research could aim to:

Develop a Continuous Synthesis Process: Designing a multi-step flow reactor system to produce this compound in a continuous, automated fashion. nih.govchemrxiv.org

Reaction Optimization: Utilizing automated platforms to rapidly screen reaction conditions (e.g., temperature, pressure, catalyst loading, residence time) to optimize the yield and purity of the compound.

As no flow synthesis for this compound has been established, a data table of reaction parameters and outcomes cannot be compiled.

Computational Design of New Reactivity and Selectivity

There is no evidence of computational studies, such as Density Functional Theory (DFT) calculations, being used to design or predict the reactivity and selectivity of this compound. Computational chemistry is a powerful tool for understanding reaction mechanisms and designing new catalysts. Future work could involve:

Modeling Reaction Pathways: Simulating potential synthetic routes to identify the most energetically favorable pathways and predict potential byproducts.

Predicting Spectroscopic Properties: Calculating properties such as NMR spectra to aid in the characterization of the molecule and its derivatives.

Catalyst Design: Computationally designing catalysts that can selectively perform transformations on the aldehyde or the alkene functional group of the molecule.

A data table of computational findings is not applicable as no such research has been published.

Q & A

Q. How can researchers design controlled studies to assess the environmental persistence of this compound?

- Methodological Answer : Simulate environmental conditions (UV exposure, humidity) in photoreactors and quantify degradation products via headspace GC-MS. Include abiotic controls (dark, sterile) and biotic systems (soil microbiota). Measure half-lives using first-order decay models and validate with microcosm studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.